2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyrimidine with a suitable phenol derivative under controlled conditions. One common method involves the use of acetonitrile as a solvent and N-bromosuccinimide as a brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Another brominated aromatic amine with similar reactivity.
2-Amino-5-chloropyridine: A chlorinated analog with different electronic properties.
2-Amino-5-iodopyridine: An iodinated analog that may exhibit different reactivity due to the larger atomic radius of iodine.
Uniqueness
2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which can participate in a variety of chemical reactions. Additionally, the bromopyrimidine moiety provides specific reactivity that can be exploited in synthetic chemistry and drug design .
Properties
CAS No. |
920512-18-1 |
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Molecular Formula |
C11H11BrN4O |
Molecular Weight |
295.14 g/mol |
IUPAC Name |
2-amino-5-[[(4-bromopyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11BrN4O/c12-10-3-4-14-11(16-10)15-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,14,15,16) |
InChI Key |
VUVUGOJPYNLVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CC(=N2)Br)O)N |
Origin of Product |
United States |
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